BenchChemオンラインストアへようこそ!

GS-829845

JAK1 inhibitor metabolite potency IVIVE

GS-829845 (CAS 1257705-09-1) is the primary circulating active metabolite of filgotinib, formed via CES2-mediated hydrolysis. It offers a 19.6–27.3 h half-life and ~2-fold steady-state accumulation, driving the majority of in vivo JAK1 inhibition. Unlike CYP-dependent alternatives, its CES2-specific formation makes it a selective probe for esterase activity studies. Procurement of this certified reference standard is critical for accurate LC‑MS/MS calibration (250–5000 ng/mL range), regulatory bioequivalence studies, and PBPK/IVIVE model parameterization. Substitution with parent filgotinib or other JAK inhibitors introduces uninterpretable PK/PD artifacts.

Molecular Formula C17H19N5O2S
Molecular Weight 357.4 g/mol
CAS No. 1257705-09-1
Cat. No. B2794753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-829845
CAS1257705-09-1
Molecular FormulaC17H19N5O2S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)N
InChIInChI=1S/C17H19N5O2S/c18-17-19-16-3-1-2-15(22(16)20-17)14-6-4-13(5-7-14)12-21-8-10-25(23,24)11-9-21/h1-7H,8-12H2,(H2,18,20)
InChIKeyBYWJAVQGRJEEHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GS-829845 (CAS 1257705-09-1): Active Metabolite of Filgotinib for JAK1 Research & Bioanalysis


GS-829845 (CAS 1257705-09-1), also known as 5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-amine, is the primary circulating active metabolite of the Janus kinase 1 (JAK1) preferential inhibitor filgotinib (Jyseleca®) [1][2]. Formed via carboxylesterase isoform 2 (CES2)-mediated hydrolysis of the parent carbamate prodrug, GS-829845 retains a JAK1 selectivity profile analogous to filgotinib but exhibits approximately 10‑fold lower intrinsic potency in biochemical assays (IC₅₀ 546 nmol/L vs. 53 nmol/L for filgotinib against JAK1) [3][4]. Critically, GS-829845 demonstrates a markedly prolonged terminal elimination half‑life (19.6–27.3 h vs. 4.9–10.7 h for filgotinib), achieves 16‑ to 20‑fold higher systemic exposure, and reaches steady‑state plasma concentrations after approximately 4 days of once‑daily dosing [1][2]. Because GS-829845 contributes substantially to the overall pharmacodynamic effect in vivo, its accurate quantification and pharmacological characterization are indispensable for filgotinib development programmes, therapeutic drug monitoring, and regulatory bioequivalence studies [5].

Why GS-829845 Cannot Be Interchanged with Filgotinib or Other JAK Inhibitors in Research Settings


Substituting GS-829845 with the parent compound filgotinib or another JAK1‑preferential agent (e.g., upadacitinib, abrocitinib) in experimental protocols introduces uninterpretable results because the three entities have profoundly different pharmacokinetic and pharmacodynamic profiles. Filgotinib functions as a rapidly absorbed, short‑half‑life prodrug that is primarily eliminated as GS-829845 (>80 % urinary excretion as the metabolite) [1]. In contrast, GS-829845 provides sustained JAK1 inhibition due to its 2‑ to 3‑fold longer half‑life, 16‑ to 20‑fold greater systemic exposure, and ~2‑fold accumulation at steady state [2][3]. Consequently, in vitro experiments that use only filgotinib fail to reproduce the in vivo pharmacodynamic milieu, where GS-829845 is the dominant circulating active species driving JAK pathway suppression. Furthermore, unlike upadacitinib (no active metabolites identified) and baricitinib (only minor, inactive oxidative metabolites), GS-829845 is a CES2‑dependent active metabolite, meaning its formation is sensitive to CES2 genotype, hepatic function, and co‑administered esterase inhibitors — factors that are invisible when using parent‑only or alternative‑JAK‑inhibitor standards [1][4].

Quantitative Differentiation of GS-829845: A Procurement Decision Guide (JAK1 Metabolism & PK/PD)


GS-829845 Exhibits ~10‑fold Lower JAK1 Biochemical Potency Than Filgotinib — A Critical Correction Factor for in‑vitro‑to‑in‑vivo Extrapolation

In a head‑to‑head biochemical assay, GS-829845 inhibited JAK1 with an IC₅₀ of 546 nmol/L, whereas the parent compound filgotinib showed an IC₅₀ of 53 nmol/L — an approximately 10‑fold difference [1]. This ratio is essential for researchers performing in‑vitro‑to‑in‑vivo extrapolation because simply applying the parent drug's IC₅₀ to plasma concentration‑response modelling would over‑predict the metabolite's contribution.

JAK1 inhibitor metabolite potency IVIVE filgotinib metabolism IC50 comparison

GS-829845 Terminal Half‑Life (19.6–27.3 h) Exceeds That of Filgotinib (4.9–10.7 h) by Approximately 2‑ to 3‑fold — Defining Dosing Interval Rationale

Population pharmacokinetic analyses demonstrate that the terminal elimination half‑life of GS-829845 ranges from 19.6 to 27.3 h, compared with 4.9–10.7 h for the parent drug [1]. This differential directly explains why GS-829845 requires approximately 4 days to reach steady‑state plasma levels (with a ~2‑fold accumulation ratio), whereas filgotinib reaches steady state by day 2 with negligible accumulation [2].

terminal half-life pharmacokinetics accumulation filgotinib metabolite steady-state

GS-829845 Systemic Exposure is 16‑ to 20‑fold Higher Than Filgotinib — The Metabolite Constitutes the Predominant Circulating JAK1‑Active Species

GS-829845 exhibits an approximately 16‑ to 20‑fold greater systemic exposure (area under the plasma concentration‑time curve) compared with filgotinib [1]. This profound exposure differential, combined with the metabolite's sustained half‑life, means that GS-829845 — not the parent — is the predominant circulating JAK1‑active moiety throughout the entire dosing interval after the first day of treatment.

systemic exposure AUC active metabolite dominance filgotinib GS-829845 exposure ratio

Combined Filgotinib + GS-829845 Exposure (AUCeff) Discriminates Clinical Responders From Non‑Responders — The Metabolite is a Critical Efficacy Driver

In an exposure‑response analysis pooling three phase 3 and two phase 2 studies in rheumatoid arthritis, the combined effective area under the curve (AUCeff) of filgotinib plus GS-829845 was significantly higher in ACR20 responders versus non‑responders: 10 900 h·ng/mL vs. 9 900 h·ng/mL (P < 0.0001) [1]. This demonstrates that GS-829845 is not merely an inactive clearance product but an essential contributor to therapeutic efficacy.

exposure-response rheumatoid arthritis AUCeff filgotinib metabolite ACR20

GS-829845 Retains JAK1 Selectivity >30‑fold Over JAK2 and JAK3 — Functional Selectivity Comparable to Filgotinib, Substantially Different From Pan‑JAK Inhibitors

GS-829845 retains a JAK1‑preferential selectivity profile similar to that of filgotinib, which displays >30‑fold selectivity for JAK1 over JAK2 and JAK3 [1][2]. In contrast, tofacitinib and baricitinib are pan‑JAK inhibitors with broader JAK2/JAK3 inhibition, and upadacitinib — while JAK1‑selective — has no active metabolite contributing to sustained pathway inhibition [3]. This means that the overall JAK selectivity signature of a filgotinib treatment regimen is largely maintained by GS-829845.

JAK selectivity JAK1 vs JAK2 hematologic safety filgotinib metabolite target coverage

GS-829845 Formation is CES2‑Dependent, Not CYP450‑Mediated — A Distinctive Metabolic Pathway That Minimizes CYP‑Mediated Drug‑Drug Interactions

Unlike upadacitinib (CYP3A4), tofacitinib (CYP3A4/CYP2C19), and baricitinib (CYP3A4, minor), which are oxidatively metabolized by cytochrome P450 enzymes, GS-829845 is generated via carboxylesterase isoform 2 (CES2)‑mediated hydrolysis of the filgotinib carbamate [1][2]. This CES2‑dependent formation is not susceptible to CYP inducers or inhibitors, although both filgotinib and GS-829845 are substrates of P‑glycoprotein (P‑gp). Co‑administration of the P‑gp inducer rifampin reduces GS-829845 Cmax by approximately 19% and AUCinf by approximately 38%, a moderate effect that does not require dose adjustment [3].

CES2 metabolism drug-drug interaction filgotinib metabolite carboxylesterase P-gp substrate

Recommended Procurement Scenarios for GS-829845 Based on Quantitative Evidence


Bioanalytical Method Development & Therapeutic Drug Monitoring of Filgotinib

Validated LC‑MS/MS methods for simultaneous quantification of filgotinib and GS-829845 require a metabolite reference standard covering 250–5000 ng/mL, reflecting the 16‑ to 20‑fold higher systemic exposure of GS-829845 [1][2]. Laboratories developing regulatory‑grade bioanalytical methods for filgotinib pharmacokinetic or bioequivalence studies should procure GS-829845 as a certified reference standard to ensure accurate calibration in the clinically relevant concentration range.

Pharmacokinetic/Pharmacodynamic Modelling of JAK1‑Preferential Inhibitors

PK/PD models that incorporate GS-829845 as a separate compartment with its own potency (IC₅₀ 546 nmol/L, 10‑fold correction factor), half‑life (19.6–27.3 h), and accumulation ratio (~2‑fold) accurately reproduce clinical exposure‑response relationships [1]. Researchers constructing in‑vitro‑to‑in‑vivo extrapolation (IVIVE) or physiologically based pharmacokinetic (PBPK) models should use GS-829845 to parameterize the active metabolite contribution that drives the majority of JAK1 inhibition.

CES2 Metabolic Pathway Phenotyping and Drug‑Drug Interaction Studies

Because GS-829845 formation is exclusively CES2‑mediated — unlike CYP‑dependent metabolism of upadacitinib, tofacitinib, and baricitinib — it serves as a selective probe substrate for studying carboxylesterase activity in human hepatocyte or recombinant enzyme systems [1][2]. Procurement is indicated for in vitro DDI panels assessing esterase inhibition, P‑gp‑mediated transport, and hepatic impairment effects on ester prodrug activation.

JAK Isoform Selectivity Profiling and Hematologic Safety Assays

GS-829845 retains >30‑fold selectivity for JAK1 over JAK2/JAK3, making it a valuable tool for functional selectivity assays comparing JAK1‑preferential metabolites to pan‑JAK inhibitors [1]. In erythroid progenitor, NK‑cell proliferation, and CETP expression assays, the compound enables dissection of JAK1‑specific versus JAK2‑mediated effects on hematopoiesis and lipid metabolism, directly informing the safety differentiation of filgotinib‑based regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GS-829845

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.